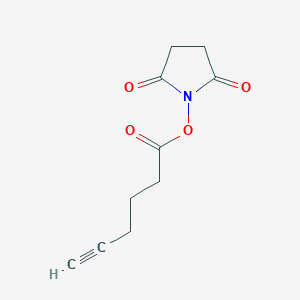
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
AM 4113 is a high-affinity and selective antagonist of the cannabinoid receptor type 1 (CB1). Its chemical name is 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. With a Kd (dissociation constant) of 0.89 nM, it specifically targets CB1 receptors, exhibiting remarkable selectivity over CB2 receptors .
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von AM 4113 erstrecken sich über mehrere Bereiche:
Chemie: Als CB1-Antagonist unterstützt es cannabinoidbezogene Studien.
Biologie: Untersuchung der CB1-Rezeptorfunktion und Signalwege.
Medizin: Potenzielle therapeutische Anwendungen, obwohl weitere Forschung erforderlich ist.
Industrie: Begrenzte Daten zu industriellen Anwendungen.
5. Wirkmechanismus
Die Wirkungen von AM 4113 betreffen in erster Linie CB1-Rezeptoren. Es moduliert die Endocannabinoid-Signalwege und beeinflusst so die neuronale Funktion, die Appetitregulierung und mehr. Weitere Studien sind unerlässlich, um seine genauen Mechanismen aufzuklären.
Wirkmechanismus
Target of Action
AM4113, also known as “5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide” or “CB1 antagonist 2”, is a novel cannabinoid CB1 neutral antagonist . The primary target of AM4113 is the cannabinoid receptor 1 (CB1R), which plays a pivotal role in regulating the reinforcing effects of various substances of abuse . AM4113 binds with high affinity to CB1 receptors, exhibiting 100-fold selectivity for CB1 against CB2 receptors .
Mode of Action
It works by binding to the CB1 receptors and blocking their activation, thereby suppressing the effects of substances that would otherwise activate these receptors .
Biochemical Pathways
It is known that the compound’s action on the cb1 receptors can influence the firing and burst rates in the ventral tegmental area dopamine neurons in response to nicotine . This suggests that AM4113 may affect dopaminergic pathways, which are crucial for reward and motivation.
Pharmacokinetics
Its therapeutic effects in behavioral tests suggest that it is bioavailable and can cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
AM4113 has been shown to suppress food intake and food-reinforced behavior in rats . It also significantly attenuates nicotine taking, motivation for nicotine, as well as cue-, priming-, and stress-induced reinstatement of nicotine-seeking behavior . These effects suggest that AM4113 could be a promising therapeutic option for the prevention of relapse to nicotine-seeking and potentially other substance use disorders.
Biochemische Analyse
Biochemical Properties
AM4113 binds with high affinity to CB1 receptors, exhibiting 100-fold selectivity for CB1 against CB2 receptors . It does not show inverse agonist properties, meaning it has no effects on cyclic-AMP production .
Cellular Effects
AM4113 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress food-reinforced operant responding with rats responding on fixed ratio (FR) 1 and 5 schedules of reinforcement in a dose-dependent manner . It also suppressed feeding on high-fat, high-carbohydrate, and lab chow diets .
Molecular Mechanism
AM4113 exerts its effects at the molecular level primarily through its interaction with the CB1 receptor. It binds to CB1 receptors but does not show inverse agonist properties . This means that it does not induce the typical effects associated with CB1 activation, such as increased cyclic-AMP production .
Temporal Effects in Laboratory Settings
In laboratory settings, AM4113 has been shown to have long-term effects on cellular function. For instance, it has been found to suppress food intake and food-reinforced behavior in rats over an extended period .
Dosage Effects in Animal Models
In animal models, the effects of AM4113 vary with different dosages. For instance, treatment with AM4113 at doses of 2.0 and 4.0 mg/kg was found to attenuate the AM411-induced locomotor suppression and analgesia . At the same doses, AM4113 did not induce signs of nausea .
Metabolic Pathways
Given its interaction with the CB1 receptor, it is likely involved in the endocannabinoid system, which plays a key role in a variety of physiological processes .
Transport and Distribution
Given its interaction with the CB1 receptor, it is likely that it is transported and distributed in a manner similar to other CB1 antagonists .
Subcellular Localization
Given its interaction with the CB1 receptor, it is likely localized to the same areas as the CB1 receptor .
Vorbereitungsmethoden
Synthetic Routes:: AM 4113 can be synthesized through various routes. One common method involves the condensation of appropriate chlorophenyl-substituted precursors with a pyrazole carboxamide. Detailed synthetic procedures and reaction conditions are available in the literature.
Industrial Production:: While information on large-scale industrial production methods is limited, research laboratories typically prepare AM 4113 using synthetic routes optimized for purity and yield.
Analyse Chemischer Reaktionen
Reaktionen:: AM 4113 beteiligt sich an verschiedenen chemischen Reaktionen, darunter:
Oxidation: Unterliegt oxidativen Umwandlungen.
Reduktion: Kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Reagiert mit Nukleophilen oder Elektrophilen.
Weitere Umwandlungen: Weitere Untersuchungen sind erforderlich, um zusätzliche Reaktionen zu untersuchen.
Lösungsmittel: DMSO, Ethanol usw.
Reagenzien: Verschiedene Reduktionsmittel, Oxidationsmittel und Nukleophile.
Bedingungen: Temperatur, Druck und Reaktionszeit spielen eine entscheidende Rolle.
Hauptprodukte:: Die gebildeten spezifischen Produkte hängen von den Reaktionsbedingungen ab. Forscher haben verschiedene Derivate von AM 4113 berichtet, jedes mit unterschiedlichen Eigenschaften.
Vergleich Mit ähnlichen Verbindungen
AM 4113 zeichnet sich durch seine hohe CB1-Selektivität und seine einzigartige chemische Struktur aus. Ähnliche Verbindungen umfassen AM 251 (ein CB1-inverser Agonist) und andere CB1-Antagonisten.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUKVPCUOHFAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027454 | |
| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614726-85-1 | |
| Record name | AM-4113 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0614726851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-4113 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBW5X7964A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the primary molecular target of AM4113?
A1: AM4113 acts as a selective antagonist of the cannabinoid receptor type 1 (CB1 receptor) [, , , , , , , , , , , ].
Q2: How does AM4113 interact with the CB1 receptor?
A2: Unlike inverse agonists that suppress basal CB1 receptor activity, AM4113 is classified as a neutral antagonist. This means it binds to the CB1 receptor and blocks the binding of agonists like endocannabinoids and Δ9-tetrahydrocannabinol (Δ9-THC) without altering the receptor's basal activity [, , , , ].
Q3: What are the downstream effects of AM4113's interaction with CB1 receptors?
A3: By blocking CB1 receptor activation, AM4113 can inhibit various CB1-mediated physiological and behavioral effects. This includes reducing food intake and weight gain, attenuating the reinforcing effects of addictive substances like nicotine, cocaine, and opioids, and modulating neuronal excitability [, , , , , , , , , , , ].
Q4: How does the action of AM4113 differ from that of CB1 inverse agonists like rimonabant (SR141716A)?
A4: While both AM4113 and rimonabant antagonize CB1 receptors, rimonabant acts as an inverse agonist, suppressing the receptor's basal activity. This difference in action may contribute to AM4113's potentially improved side-effect profile compared to rimonabant, which was withdrawn from the market due to adverse psychiatric effects [, , , , , ].
Q5: Can AM4113 cross the blood-brain barrier?
A5: While AM4113 can effectively block central CB1 receptors, studies suggest it may have limited brain penetration compared to other CB1 antagonists like rimonabant [, ]. Peripherally restricted analogs like AM6545 have been developed to further explore the role of peripheral CB1 receptors [, ].
Q6: What is the molecular formula and weight of AM4113?
A6: The molecular formula of AM4113 is C17H13Cl3N2O, and its molecular weight is 367.65 g/mol.
Q7: Is there any information available regarding the spectroscopic data for AM4113?
A7: The provided research articles primarily focus on the pharmacological characterization of AM4113. Detailed spectroscopic data, such as NMR or IR spectra, are not included in these studies.
Q8: How do structural modifications to the AM4113 scaffold affect its CB1 receptor binding affinity and selectivity?
A8: Research focusing on SAR around the diarylpyrazole core of AM4113 has revealed key structural elements influencing its CB1 receptor interactions [, , ]. For instance, substitutions on the pyrazole ring, particularly at the C3 position, significantly influence CB1 receptor binding affinity and selectivity [, , ]. Replacing the piperidine ring at the C3 position with other groups like morpholine can alter binding affinity and even change the intrinsic activity from an antagonist to an inverse agonist [, , ]. Additionally, modifications to the 5-aryl substituent, such as bioisosteric replacements with alkynylthiophene units, have yielded potent and selective CB1 antagonists with in vivo efficacy in reducing weight gain [].
Q9: What in vitro and in vivo models have been used to study the effects of AM4113?
A9: AM4113's effects have been extensively studied in both in vitro and in vivo settings. In vitro studies utilize cell lines expressing CB1 receptors, such as HEK-293 and CHO cells, to investigate receptor binding, G-protein activation, and downstream signaling pathways [, , , , ]. Animal models, primarily rodents and nonhuman primates, are used to evaluate the in vivo efficacy of AM4113 in paradigms like drug self-administration, conditioned place preference, and behavioral tasks assessing cognition and motor function [, , , , , , , , , , , ].
Q10: What are the key findings from preclinical studies on AM4113?
A10: Preclinical studies highlight the therapeutic potential of AM4113 in various areas:* Addiction: AM4113 attenuates the reinforcing effects of addictive substances like nicotine, cocaine, and opioids in animal models, suggesting its potential as a treatment for substance use disorders [, , , ].* Metabolic Disorders: AM4113 reduces food intake and weight gain in rodent models, indicating potential for addressing obesity and metabolic syndrome [, , ]. * Neuroprotection: Research suggests that AM4113 might protect against excitotoxicity, a process contributing to neuronal damage in conditions like stroke and neurodegenerative diseases [].
Q11: Have any clinical trials been conducted with AM4113?
A11: While preclinical research on AM4113 shows promise, no clinical trials have been initiated to date. Further investigation is needed to determine its safety and efficacy in humans.
Q12: What is known about the safety and toxicity profile of AM4113?
A12: The research primarily focuses on the pharmacological characterization of AM4113. While some studies suggest that AM4113 might possess a better psychiatric tolerability profile compared to rimonabant, more comprehensive toxicological studies are needed to establish its safety profile, particularly in long-term use scenarios [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
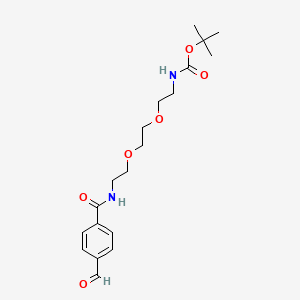
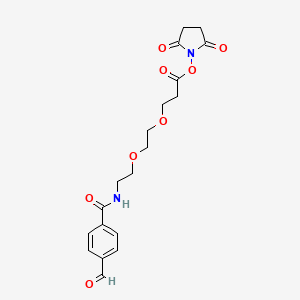


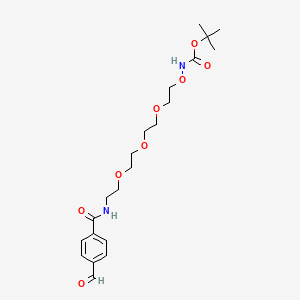
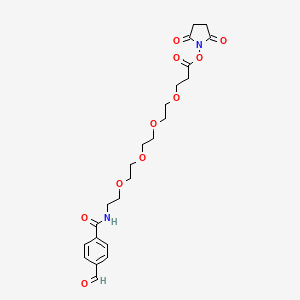



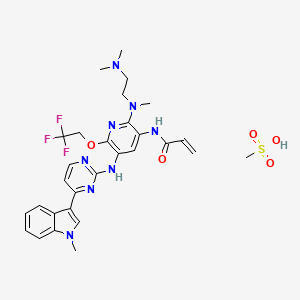
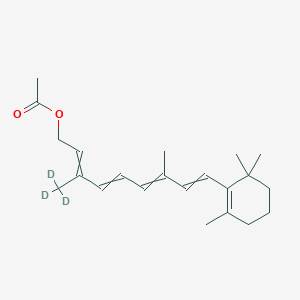
![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)

